molecular formula C13H16N2O3 B12650020 7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane

7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane

Cat. No.: B12650020
M. Wt: 248.28 g/mol
InChI Key: RFCWFLPXBFLNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane is a spirocyclic compound that features a unique structural motif combining an oxetane and an azaspiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which can offer new avenues for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization reactions . The reaction conditions often include the use of formic acid and Oxone® as oxidizing agents to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone® in formic acid.

    Reduction: Common reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ring-fused benzimidazoles.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane has several applications in scientific research:

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

7-(4-nitrophenyl)-1-oxa-7-azaspiro[3.5]nonane

InChI

InChI=1S/C13H16N2O3/c16-15(17)12-3-1-11(2-4-12)14-8-5-13(6-9-14)7-10-18-13/h1-4H,5-10H2

InChI Key

RFCWFLPXBFLNSE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CCO2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.